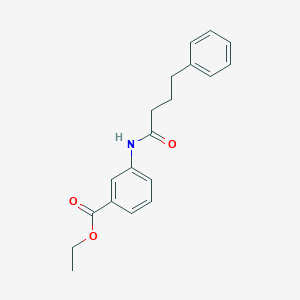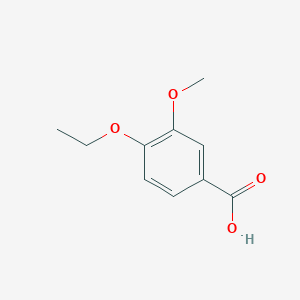![molecular formula C28H26N4O4S B454014 N-(2,4-DIMETHYL-6-NITROPHENYL)-N'-{[2-(3-ISOPROPOXYPHENYL)-4-QUINOLYL]CARBONYL}THIOUREA](/img/structure/B454014.png)
N-(2,4-DIMETHYL-6-NITROPHENYL)-N'-{[2-(3-ISOPROPOXYPHENYL)-4-QUINOLYL]CARBONYL}THIOUREA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-DIMETHYL-6-NITROPHENYL)-N’-{[2-(3-ISOPROPOXYPHENYL)-4-QUINOLYL]CARBONYL}THIOUREA is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHYL-6-NITROPHENYL)-N’-{[2-(3-ISOPROPOXYPHENYL)-4-QUINOLYL]CARBONYL}THIOUREA typically involves multi-step organic reactions. The process may start with the nitration of a dimethylphenyl compound, followed by the introduction of an isopropoxyphenyl group through a substitution reaction. The final step involves the formation of the thiourea linkage under controlled conditions, such as the presence of a base or acid catalyst.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-pressure conditions, and automated synthesis systems.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,4-DIMETHYL-6-NITROPHENYL)-N’-{[2-(3-ISOPROPOXYPHENYL)-4-QUINOLYL]CARBONYL}THIOUREA can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The isopropoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents like potassium permanganate, and catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Used in the development of new materials or as a catalyst in chemical processes.
Wirkmechanismus
The mechanism of action of N-(2,4-DIMETHYL-6-NITROPHENYL)-N’-{[2-(3-ISOPROPOXYPHENYL)-4-QUINOLYL]CARBONYL}THIOUREA involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism would depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-(2,4-DIMETHYL-6-NITROPHENYL)-N’-{[2-(3-ISOPROPOXYPHENYL)-4-QUINOLYL]CARBONYL}UREA
- **N-(2,4-DIMETHYL-6-NITROPHENYL)-N’-{[2-(3-ISOPROPOXYPHENYL)-4-QUINOLYL]CARBONYL}THIOCARBAMATE
Uniqueness
The uniqueness of N-(2,4-DIMETHYL-6-NITROPHENYL)-N’-{[2-(3-ISOPROPOXYPHENYL)-4-QUINOLYL]CARBONYL}THIOUREA lies in its specific structural features, such as the combination of nitro, isopropoxy, and quinolyl groups, which may confer unique chemical and biological properties.
Eigenschaften
Molekularformel |
C28H26N4O4S |
|---|---|
Molekulargewicht |
514.6g/mol |
IUPAC-Name |
N-[(2,4-dimethyl-6-nitrophenyl)carbamothioyl]-2-(3-propan-2-yloxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C28H26N4O4S/c1-16(2)36-20-9-7-8-19(14-20)24-15-22(21-10-5-6-11-23(21)29-24)27(33)31-28(37)30-26-18(4)12-17(3)13-25(26)32(34)35/h5-16H,1-4H3,(H2,30,31,33,37) |
InChI-Schlüssel |
KMHKUGMEEJKZLV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])NC(=S)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)OC(C)C)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])NC(=S)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)OC(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-N-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B453933.png)
![N-[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]-N'-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)THIOUREA](/img/structure/B453935.png)
![ethyl (2E)-2-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B453937.png)
![methyl 2-[({[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B453938.png)
![Ethyl 2-[({[2-chloro-5-(methylsulfanyl)benzoyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B453939.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-phenylbutanamide](/img/structure/B453942.png)

![N-[2-METHYL-3-(4-PHENYLBUTANAMIDO)PHENYL]-4-PHENYLBUTANAMIDE](/img/structure/B453945.png)

![2-(4-chlorophenoxy)-2-methyl-N-[1-(4-propylphenyl)ethyl]propanamide](/img/structure/B453947.png)

![4-[(2,3,5,6-tetrafluorophenoxy)methyl]-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B453951.png)
![N-[(2-iodophenyl)carbamothioyl]-2-methylbenzamide](/img/structure/B453953.png)
